3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Substitution: Products include halogenated derivatives of the original compound.
Scientific Research Applications
3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins and enzymes, affecting their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and activity .
Comparison with Similar Compounds
- 4-([(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid)
- 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid derivatives
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its derivatives, it has a balanced reactivity profile, making it suitable for a wide range of applications in scientific research .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)11-2-1-3-12(7-11)23(19,20)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKGDDMNFZIGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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